5-Fluoroorotic acid monohydrate is a fluorinated derivative of orotic acid, with the chemical formula and a molecular weight of approximately 192.1 g/mol. This compound is primarily utilized in molecular genetics, particularly in yeast research, where it serves as a selective agent for the identification and study of gene expression related to the URA3 gene. The URA3 gene encodes orotidine-5'-monophosphate decarboxylase, an enzyme crucial for uracil biosynthesis in yeast. When yeast cells with an active URA3 gene are exposed to 5-fluoroorotic acid, they convert it into a toxic metabolite, thereby allowing researchers to select for URA3-deficient mutants that can grow in its presence only when supplemented with uracil .
5-Fluoroorotic acid monohydrate is synthesized from orotic acid through fluorination processes. It falls under the category of bioactive small molecules and nucleobase derivatives, often classified as enzyme inhibitors due to its ability to interfere with nucleic acid synthesis pathways in various organisms . The compound is commercially available from various suppliers, including Thermo Fisher Scientific and Sigma-Aldrich, indicating its widespread use in scientific research .
The synthesis of 5-fluoroorotic acid typically involves the introduction of a fluorine atom into the orotic acid structure. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents that facilitate the substitution at the 5-position of the pyrimidine ring. The synthesis can be performed under controlled conditions to yield high-purity products.
The solubility characteristics of 5-fluoroorotic acid are noteworthy; it exhibits low solubility in water but is highly soluble in dimethyl sulfoxide, making DMSO a preferred solvent for preparing stock solutions. For effective use in experiments, concentrations around 100 mg/mL in DMSO are commonly recommended .
The molecular structure of 5-fluoroorotic acid can be represented by its SMILES notation: OC(=O)C1=C(F)C(=O)NC(=O)N1
. The structure features a pyrimidine ring substituted at the 5-position with a fluorine atom, alongside multiple carbonyl groups that contribute to its acidic properties. The presence of these functional groups plays a critical role in its biological activity and interaction with cellular mechanisms .
In yeast cells, 5-fluoroorotic acid undergoes metabolic conversion to 5-fluorouridine monophosphate (5-FUMP), which can further be transformed into 5-fluoro-2-deoxyuridine monophosphate (5-FdUMP). This latter compound acts as a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis. The inhibition leads to cell cycle arrest and ultimately cell death in sensitive strains .
Key reactions include:
The mechanism by which 5-fluoroorotic acid exerts its effects primarily involves its conversion into toxic metabolites within yeast cells. When yeast strains expressing the URA3 gene are exposed to this compound, they metabolize it into 5-FUMP. This metabolite can be incorporated into RNA or further converted into 5-FdUMP, which binds to thymidylate synthase, inhibiting its activity.
This inhibition prevents the synthesis of thymidine triphosphate (dTTP), a building block necessary for DNA replication and repair. Consequently, cells experience disruptions in their nucleic acid metabolism, leading to cytotoxic effects .
Relevant analyses suggest that while 5-fluoroorotic acid is stable under certain conditions, it may degrade under prolonged exposure to light or high temperatures .
The primary applications of 5-fluoroorotic acid monohydrate include:
5-Fluoroorotic acid monohydrate (5-FOA) functions as a powerful counter-selection agent in molecular genetics through its specific bioactivation by the pyrimidine biosynthesis pathway. The URA3 gene in Saccharomyces cerevisiae encodes orotidine-5′-phosphate decarboxylase (OMPdecase), which catalyzes the sixth step in de novo uridine monophosphate (UMP) biosynthesis. Crucially, Ura3p also converts the non-toxic 5-FOA into the toxic compound 5-fluorouracil (5-FU) through a series of enzymatic reactions. Initially, 5-FOA is transported into yeast cells via uracil permeases. It is then phosphorylated by orotate phosphoribosyltransferase (OPRTase), encoded by URA5, forming 5-fluoroorotidine monophosphate (5-FOMP). Ura3p subsequently decarboxylates 5-FOMP to yield 5-fluorouridine monophosphate (5-FUMP), a precursor to multiple toxic metabolites [2] [4] [7].
This enzymatic cascade renders URA3-positive cells (Ura+) susceptible to 5-FOA, while ura3 mutants (Ura−) lack this conversion capacity and thus exhibit intrinsic resistance. This differential toxicity forms the mechanistic basis for genetic selection strategies, enabling selective elimination of Ura+ cells from mixed populations. The pathway's conservation extends beyond yeast to bacterial (pyrE/pyrF) and archaeal systems, facilitating broad applicability in microbial genetics [4] [6].
Table 1: Enzymatic Conversion Pathway of 5-FOA to Toxic Metabolites
Enzyme | Gene (S. cerevisiae) | Reaction | Product |
---|---|---|---|
Orotate Phosphoribosyltransferase | URA5 | Phosphoribosylation of 5-FOA | 5-Fluoroorotidine Monophosphate (5-FOMP) |
Orotidine-5′-Phosphate Decarboxylase | URA3 | Decarboxylation of 5-FOMP | 5-Fluorouridine Monophosphate (5-FUMP) |
Ribonucleotide Reductase | RNR1/2/3/4 | Reduction of 5-FUDP | 5-Fluorodeoxyuridine Monophosphate (5-FdUMP) |
Phosphorylation Enzymes | N/A | Sequential phosphorylation of 5-FU | 5-Fluorouridine Triphosphate (5-FUTP) |
The cytotoxicity of 5-FOA in Ura+ cells arises from two primary mechanisms mediated by 5-FUMP derivatives:
RNA Misincorporation: 5-Fluorouridine triphosphate (5-FUTP), synthesized via sequential phosphorylation of 5-FUMP, is incorporated into nascent RNA strands during transcription. This disrupts RNA processing, ribosomal function, and translational fidelity, causing proteotoxic stress and impaired cellular homeostasis [4] [5].
Thymidylate Synthase Inhibition: 5-Fluorodeoxyuridine monophosphate (5-FdUMP), generated via ribonucleotide reductase-mediated reduction of 5-FUDP, forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate. This irreversibly inhibits TS, depleting thymidine triphosphate (dTTP) pools and arresting DNA synthesis. The resulting nucleotide imbalance triggers S-phase arrest, DNA damage, and apoptosis [5] [8].
These mechanisms collectively induce cell death in Ura+ strains within 24–72 hours of exposure. Notably, toxicity is contingent upon functional pyrimidine salvage pathways, as exogenous uracil supplementation can partially rescue growth inhibition by competing with 5-FOA for uptake and metabolism [2] [5]. Beyond yeast, 5-FOA monohydrate exhibits significant antimalarial activity against Plasmodium falciparum (IC50 = 6.0 nM), highlighting its broad bioactivity in eukaryotic pathogens [5].
Table 2: Mechanisms of 5-FOA-Derived Metabolite Toxicity in Eukaryotic Cells
Toxic Metabolite | Primary Target | Molecular Consequence | Cellular Outcome |
---|---|---|---|
5-Fluorouridine Triphosphate (5-FUTP) | RNA Polymerase | Erroneous incorporation into RNA | Disrupted splicing, ribosome biogenesis, and translation |
5-Fluorodeoxyuridine Monophosphate (5-FdUMP) | Thymidylate Synthase (TS) | Irreversible TS inhibition and ternary complex formation | dTTP pool depletion; DNA replication arrest and fragmentation |
5-Fluorouracil (5-FU) | Multiple | RNA misincorporation and DNA damage | ROS accumulation, cell cycle arrest, apoptosis |
5-FOA exerts significant selective pressure on pyrimidine biosynthesis genes, driving adaptive transcriptional responses:
Feedback Regulation: Elevated intracellular 5-FUMP mimics UMP, the end-product inhibitor of the de novo pathway. This suppresses transcription of URA1, URA2, URA3, URA4, and URA5 through the UTP-sensitive activator protein Ppr1p. Ppr1p binds upstream activating sequences (UASURA) under uracil starvation but dissociates when UMP/5-FUMP accumulates, downregulating transcription [1] [6].
Cross-Pathway Control: Under sustained 5-FOA stress, the general amino acid control (GAAC) and stress-response pathways (e.g., Msn2p/Msn4p) modulate pyrimidine gene expression. Ribonucleotide Reductase (RNR) genes are concurrently upregulated to mitigate dNTP imbalances, though this inadvertently enhances 5-FdUMP synthesis [6].
Epigenetic Adaptation: Prolonged sublethal 5-FOA exposure selects for cis-regulatory mutations in URA3 promoter regions. These mutations reduce Ura3p expression without abolishing uracil prototrophy, conferring partial resistance. Chromatin immunoprecipitation studies reveal increased histone H3K27 methylation at URA loci in such isolates, indicating epigenetic silencing [6].
In Rhodobacter capsulatus, combined 5-FOA/sucrose selection (sacB system) enforces stringent transcriptional repression of pyrE, facilitating efficient isolation of unmarked chromosomal deletions. This dual selection leverages both metabolic toxicity and transcriptional feedback loops [6].
Table 3: Transcriptional Regulators of Pyrimidine Genes Under 5-FOA Stress
Regulatory Element | Associated Genes | Regulatory Mechanism | Effect of 5-FOA/5-FUMP |
---|---|---|---|
Ppr1p Transcription Factor | URA1, URA3, URA4, URA5 | UASURA binding under low UMP | Repression via UMP/5-FUMP mimicry |
Bas1p Transcription Factor | URA1, URA2, URA4, URA5 | Activation in response to purine depletion | Indirect suppression via purine-pyrimidine crosstalk |
UASinos | INO1-linked pyrimidine genes | Inositol-responsive regulation | Context-dependent modulation |
Msn2p/Msn4p Stress Activators | RNR2/3/4 | STRE element binding during stress | Upregulation to counter dNTP depletion |
The molecular structure of 5-Fluoroorotic acid monohydrate (C5H3FN2O4·H2O) features a fluorinated orotic acid backbone with a water of crystallization. This structure facilitates its cellular uptake via uracil permeases and its recognition by OPRTase, initiating its conversion into toxic metabolites [3] [4].
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